molecular formula C9H12BF3KN B13467959 Potassium (4-(dimethylamino)-3-methylphenyl)trifluoroborate

Potassium (4-(dimethylamino)-3-methylphenyl)trifluoroborate

Cat. No.: B13467959
M. Wt: 241.10 g/mol
InChI Key: PFHFUKOJYLLZBZ-UHFFFAOYSA-N
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Description

Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide is a chemical compound with the molecular formula C9H12BF3KN. It is a potassium salt of an organotrifluoroborate, which is known for its stability and utility in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide typically involves the reaction of 4-(dimethylamino)-3-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is usually a biaryl compound .

Scientific Research Applications

Potassium [4-(dimethylamino)-3-methylphenyl]trifluoroboranuide has several applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12BF3KN

Molecular Weight

241.10 g/mol

IUPAC Name

potassium;[4-(dimethylamino)-3-methylphenyl]-trifluoroboranuide

InChI

InChI=1S/C9H12BF3N.K/c1-7-6-8(10(11,12)13)4-5-9(7)14(2)3;/h4-6H,1-3H3;/q-1;+1

InChI Key

PFHFUKOJYLLZBZ-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)N(C)C)C)(F)(F)F.[K+]

Origin of Product

United States

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